molecular formula C10H14N2O4 B1478402 2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butanoic acid CAS No. 1850019-40-7

2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butanoic acid

Cat. No.: B1478402
CAS No.: 1850019-40-7
M. Wt: 226.23 g/mol
InChI Key: CMVRISJVSZCQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butanoic acid (CAS Number: 1850019-40-7) is a high-purity chemical compound offered for research and development purposes. This molecule features a complex heterocyclic system comprising a hexahydropyrrolo[3,4-c]pyrrole-4,6-dione scaffold, a structure of significant interest in medicinal chemistry . The molecular formula is C 10 H 14 N 2 O 4 , and it has a molecular weight of 226.23 g/mol . The core pyrrolo[3,4-c]pyrrole scaffold present in this compound is a privileged structure in drug discovery. Heterocycles such as pyrrole and its derivatives are widely recognized as key structural elements in many pharmaceuticals and biologically active molecules . They are valued for their ability to interact with diverse enzymes and receptors, and their physicochemical properties can be tuned to improve characteristics like solubility, binding affinity, and metabolic stability . This makes this compound a valuable building block for the synthesis of novel compounds, particularly in the search for new therapeutic agents. The butanoic acid moiety, a short-chain fatty acid, is another functionally relevant part of the molecule. Butanoic acid is known to play a critical role in biological systems, such as serving as a primary energy source for colon cells and contributing to mucosal health . The integration of this acidic functional group with the complex dione-containing heterocycle creates a multifunctional reagent suitable for further chemical exploration in various research fields. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. All information provided is for informational purposes only and is not a recommendation for any specific application. Researchers should conduct their own testing to determine the compound's suitability for their particular purpose.

Properties

IUPAC Name

2-(1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-2-7(10(15)16)12-3-5-6(4-12)9(14)11-8(5)13/h5-7H,2-4H2,1H3,(H,15,16)(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVRISJVSZCQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CC2C(C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butanoic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its antioxidant, anticancer, and enzyme inhibitory activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N2O4C_{11}H_{16}N_{2}O_{4} with a molecular weight of approximately 240.26 g/mol. Its structure features a complex pyrrolidine ring system that contributes to its biological activity.

Antioxidant Activity

Antioxidant activity is a crucial aspect of many therapeutic agents. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress. In vitro assays such as the CUPRAC (cupric acid-reducing antioxidant capacity) assay have demonstrated significant antioxidant properties, indicating its potential in mitigating oxidative damage in biological systems .

Enzyme Inhibition

The compound's enzyme inhibitory effects have been investigated against various targets:

  • Cholinesterases : Inhibition studies suggest that the compound may modulate cholinergic signaling pathways.
  • Tyrosinase : It has shown potential in inhibiting tyrosinase, which is relevant for skin pigmentation disorders.
  • Amylase and Glucosidase : The compound exhibits inhibitory effects on these enzymes, suggesting potential applications in managing diabetes by regulating carbohydrate metabolism .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. Studies conducted on pancreatic cancer cell lines (e.g., PANC-1) revealed that the compound induces apoptosis through various signaling pathways. Molecular docking studies further support its role as a potential lead compound for developing new cancer therapies .

Case Studies

StudyFindings
Antioxidant Study Demonstrated significant free radical scavenging ability in vitro.
Enzyme Inhibition Study Showed effective inhibition of amylase and glucosidase, indicating potential for diabetes management.
Cancer Research Induced apoptosis in pancreatic cancer cell lines with promising results for further development as an anticancer agent.

Discussion

The diverse biological activities of this compound highlight its potential as a multifunctional therapeutic agent. Its ability to act as an antioxidant while inhibiting key enzymes related to metabolic disorders and cancer proliferation positions it as a candidate for further research and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butanoic acid identified in the literature include two compounds reported in Pharmacopeial Forum (2017) . Below is a comparative analysis based on substituents, ring systems, and functional groups:

Table 1: Structural Comparison of Analogs

Feature This compound Compound c Compound d
Core Structure Hexahydropyrrolo[3,4-c]pyrrole Hexahydro-2H-pyrrolo[2,1-b][1,3]oxazin Hexahydro-1aH-oxireno[2′,3′:3,4]pyrrolo[2,1-b][1,3]oxazin
Key Substituents 4,6-Dioxo groups; butanoic acid 4-Fluorophenyl, epoxy, phenylcarbamoyl, isopropyl 4-Fluorophenyl, oxirene (epoxy), phenylcarbamoyl, isopropyl
Functional Groups Ketones, carboxylic acid Epoxide, carbamate, fluorophenyl, hydroxyl, carboxylic acid Epoxide, carbamate, fluorophenyl, hydroxyl, carboxylic acid
Polarity High (due to dioxo and carboxylic acid) Moderate (fluorophenyl and carbamate reduce polarity) Moderate (similar to Compound c)

Key Findings:

Structural Complexity: The target compound has a simpler bicyclic system (pyrrolo[3,4-c]pyrrole) compared to the oxazin-containing analogs (Compounds c and d), which incorporate additional heteroatoms (oxygen) and fused epoxide rings .

Functional Group Impact: The 4,6-dioxo groups in the target compound may enhance solubility in polar solvents, whereas the fluorophenyl and carbamoyl groups in Compounds c/d likely improve membrane permeability and metabolic stability .

Hypothetical Pharmacological Implications :

  • The target compound’s carboxylic acid and ketones could favor interactions with charged or polar enzyme active sites (e.g., proteases or kinases).
  • Compounds c/d, with their fluorophenyl and carbamoyl groups, might exhibit stronger binding to hydrophobic pockets (e.g., G-protein-coupled receptors or cytochrome P450 enzymes).

Limitations:

  • No direct comparative data on solubility, bioavailability, or biological activity are available in the provided evidence.
  • The analysis assumes structure-activity relationship (SAR) trends from known pharmacophores, which require experimental validation.

Preparation Methods

Cyclization via Diazo Ketone Intermediate

A notable method involves the synthesis of acid precursors followed by conversion to diazo ketones, which upon catalytic cyclization yield the bicyclic lactam structure.

  • Step 1: Synthesis of N-protected acid precursors (e.g., N-carbamate or N-tosyl protected acids).
  • Step 2: Conversion of acid to acid chloride using oxalyl chloride in dry dichloromethane at room temperature.
  • Step 3: Reaction of acid chloride with diazomethane at 0 °C to form diazo ketone intermediates.
  • Step 4: Catalytic cyclization of diazo ketones using copper(II) acetylacetonate (Cu(acac)2) in dichloromethane under reflux to afford cyclopropapyrrolidinone intermediates.
  • Step 5: Purification by silica gel chromatography using ethyl acetate-hexanes (1:9) as eluent.

This method yields the bicyclic lactam core efficiently, with reported yields around 69-70% for key intermediates.

Stepwise Construction via Diaminopyrrolidine and Imidazoline Formation

Another advanced synthetic route involves assembling the bicyclic core through a sequence of functional group transformations starting from commercially available precursors:

  • Step 1: Reaction of 1,4-dichlorobut-2-ene with tert-butyl carbamate to form Boc-protected pyrrolidine.
  • Step 2: Osmium tetroxide-mediated dihydroxylation to yield diol intermediates.
  • Step 3: Conversion of diols to diazides via mesylation and nucleophilic substitution.
  • Step 4: Reduction of diazides to diamines using palladium catalysis.
  • Step 5: Cyclization with aryl imidates to form imidazoline rings.
  • Step 6: Swern oxidation to form the 2,5-dihydropyrrolo imidazole core.
  • Step 7: Subsequent nucleophilic aromatic substitution (S_NAr) reactions introduce pyrimidine substituents and amide groups.
  • Step 8: Final deprotection and carbamate formation yield the target bicyclic acid derivatives.

This multi-step approach allows for structural diversification and fine-tuning of the molecule for enhanced biological activity.

Reaction Conditions and Purification

Step Reagents/Conditions Notes
Acid chloride formation Oxalyl chloride, dry CH2Cl2, RT, 2 h Dry conditions essential; immediate use of acid chloride recommended
Diazomethane reaction Diazomethane in ether, 0 °C to RT, 2 h Diazomethane prepared from N-nitroso-N-methylurea and KOH; handle with care
Cyclization Cu(acac)2 catalyst, reflux in CH2Cl2, 3 h Vigorous stirring; post-reaction washing with aqueous ammonia and brine
Purification Silica gel chromatography, ethyl acetate-hexanes (1:9) Rapid filtration recommended to avoid decomposition

For the multi-step diamine/imidazoline route, key conditions include:

  • Osmium tetroxide dihydroxylation in aqueous media.
  • Mesylation with methanesulfonyl chloride.
  • Diazide substitution via S_N2 reaction.
  • Reduction using Pd catalyst under hydrogen atmosphere.
  • Swern oxidation with oxalyl chloride, DMSO, and base at low temperature.
  • Microwave-assisted S_NAr reactions for pyrimidine substitutions.

These conditions are optimized for yield and stereoselectivity.

Research Findings and Yields

  • The diazo ketone cyclization method yields diazoketone intermediates at approximately 70%, with subsequent cyclopropapyrrolidinone products obtained at ~69% yield after purification.
  • The multi-step synthetic route involving diamino pyrrolidine intermediates allows for structural modifications, with final yields varying depending on substituents but generally in the moderate to good range (30-70% per step).
  • Stereoselectivity is controlled by choice of protecting groups and reaction conditions, critical for obtaining the biologically active isomer.
  • Purification by silica gel chromatography with ethyl acetate-hexanes mixtures is standard, ensuring high purity of the final acid.

Summary Table of Key Synthetic Parameters

Method Key Intermediate Reaction Type Catalyst/Reagent Yield (%) Notes
Diazo Ketone Cyclization Acid chloride → diazoketone → cyclopropapyrrolidinone Acyl chloride formation, diazomethane addition, Cu-catalyzed cyclization Oxalyl chloride, diazomethane, Cu(acac)2 69-70 Requires dry solvents and controlled temperature
Diaminopyrrolidine Route Boc-pyrrolidine → diol → diazide → diamine → imidazoline core Dihydroxylation, mesylation, reduction, Swern oxidation, S_NAr OsO4, Pd catalyst, oxalyl chloride, microwave irradiation Variable (30-70) Allows for diverse substitutions and stereochemical control

Q & A

Q. What are the recommended synthetic routes for 2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butanoic acid, and what reagents are critical for yield optimization?

The synthesis typically involves multi-step sequences, including cyclization, deprotection, and hydrolysis. For example:

  • Step 1 : Palladium-catalyzed amination of a halogenated precursor with a pyrrolo[3,4-c]pyrrole intermediate (e.g., tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate) to introduce substituents .
  • Step 2 : Acid-mediated Boc deprotection (e.g., HCl in dioxane) to generate free amines .
  • Step 3 : Carboxylic acid formation via ester hydrolysis (e.g., LiOH·H₂O in THF/water) .
    Key reagents : Pd catalysts (e.g., Pd(OAc)₂), Boc-protected intermediates, and strong bases for hydrolysis. Yield optimization requires strict control of reaction time, temperature, and stoichiometry .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., 500 MHz in CDCl₃ or DMSO-d₆) to confirm substituent positions and stereochemistry. Overlapping signals in the δ 3.5–4.5 ppm range may require 2D experiments (COSY, HSQC) .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess melting points (e.g., 197–206°C for analogs) and stability .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for pyrrolo[3,4-c]pyrrole derivatives, such as unexpected δ values or split peaks?

  • Variable temperature NMR : Resolve dynamic effects (e.g., conformational exchange) by analyzing spectra at 25°C vs. −40°C .
  • X-ray crystallography : Resolve stereochemical ambiguities by determining crystal structures, as demonstrated for oxetane-containing analogs .
  • Solvent polarity adjustments : Use deuterated DMSO to stabilize hydrogen-bonded protons or CDCl₃ for sharper signals in non-polar regions .

Q. What strategies are recommended for improving regioselectivity in palladium-catalyzed reactions during synthesis?

  • Ligand screening : Test phosphine ligands (e.g., Xantphos, BINAP) to modulate steric and electronic effects .
  • DFT calculations : Predict transition-state energies to guide reagent selection (e.g., electron-deficient aryl halides for faster oxidative addition) .
  • Temperature control : Lower temperatures (e.g., 50°C) may favor mono-amination over side reactions .

Q. How can researchers design assays to evaluate the compound’s interaction with biological targets like enzymes or receptors?

  • In silico docking : Use molecular modeling software (e.g., AutoDock) to predict binding modes with targets such as neurotransmitter receptors or inflammatory enzymes .
  • Enzymatic inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) in buffer systems (pH 7.4, 37°C) .
  • Cellular uptake studies : Fluorescent labeling (e.g., BODIPY tags) to track intracellular localization in cell lines .

Q. What methodologies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months and compare chromatographic profiles to baseline .

Q. How can researchers address low yields in ester-to-acid hydrolysis steps?

  • Solvent optimization : Use THF/water mixtures (4:1 v/v) to enhance solubility of intermediates .
  • Catalyst alternatives : Replace LiOH with NaOH or KOH for faster reaction kinetics .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.